Fluconazol Glucurónido

Descripción general

Descripción

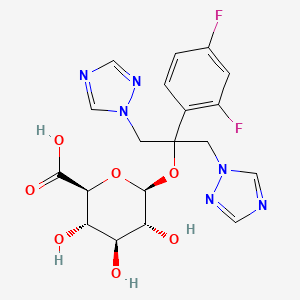

Fluconazole Glucuronide is a metabolite of fluconazole, a widely used antifungal medication. Fluconazole itself is known for its efficacy in treating various fungal infections by inhibiting the synthesis of fungal cell membranes. The glucuronide form is produced through the process of glucuronidation, a major metabolic pathway that facilitates the detoxification and elimination of many xenobiotics and endogenous compounds .

Aplicaciones Científicas De Investigación

Fluconazole Glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. It is used to study the metabolic pathways of fluconazole and to understand the role of glucuronidation in drug detoxification and elimination. Additionally, it serves as a model compound for investigating the activity of UGT enzymes and the impact of genetic polymorphisms on drug metabolism .

In medicine, Fluconazole Glucuronide is relevant for understanding the pharmacokinetics of fluconazole in patients with impaired liver or kidney function. It helps in optimizing dosing regimens and minimizing adverse effects. In the pharmaceutical industry, it is used in the development of new antifungal agents and in the assessment of drug-drug interactions involving UGT enzymes .

Mecanismo De Acción

Target of Action

Fluconazole Glucuronide, also known as Fluconazole beta-D-glucuronide, primarily targets the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme is crucial for the conversion of lanosterol to ergosterol, which is a key component of the fungal cell wall .

Mode of Action

Fluconazole Glucuronide acts as a very selective inhibitor of the targeted enzyme . By inhibiting lanosterol 14-α-demethylase, it disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane . This results in the inhibition of cell growth and replication, thereby exerting its antifungal effects .

Biochemical Pathways

The primary biochemical pathway affected by Fluconazole Glucuronide is the ergosterol biosynthesis pathway . By inhibiting the conversion of lanosterol to ergosterol, it disrupts the integrity and function of the fungal cell membrane . This leads to increased membrane permeability and leakage of essential cellular components, ultimately resulting in cell death .

Pharmacokinetics

Fluconazole, the parent compound of Fluconazole Glucuronide, exhibits high oral bioavailability (>90%), allowing for similar doses to be administered via intravenous and oral routes . It is predominantly eliminated via renal excretion, with approximately 80% of the administered dose measured in the urine as unchanged drug . About 11% of the dose is excreted in the urine as metabolites, including Fluconazole Glucuronide .

Result of Action

The molecular and cellular effects of Fluconazole Glucuronide’s action primarily involve the disruption of the fungal cell membrane and inhibition of cell growth and replication . In addition to its antifungal effects, Fluconazole has also been found to exhibit neuroprotective properties and induce proliferation of neural progenitor cells in vitro and in vivo .

Action Environment

The action, efficacy, and stability of Fluconazole Glucuronide can be influenced by various environmental factors. For instance, the presence of bovine serum albumin (BSA) in in vitro experiments has been found to significantly reduce the Km values for Fluconazole glucuronidation, indicating an increased affinity of the enzyme for the substrate . Additionally, the drug’s pharmacokinetics and resultant efficacy can be affected by patient-specific factors such as renal function .

Análisis Bioquímico

Biochemical Properties

Fluconazole Glucuronide is formed through the process of glucuronidation, a major metabolic pathway that facilitates efficient detoxification and elimination of many xenobiotics . This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes . Fluconazole is an inhibitor of UGT2B7 , indicating that Fluconazole Glucuronide may interact with this enzyme during its formation.

Cellular Effects

Fluconazole, the parent compound of Fluconazole Glucuronide, inhibits the synthesis of fungal cell membranes . Its elimination is predominantly via renal excretion with most of the dose recovered in urine as an unchanged and active drug

Molecular Mechanism

Fluconazole operates by inhibiting a fungal cytochrome P450 dependent enzyme called lanosterol 14-α-demethylase . This enzyme normally works to convert lanosterol to ergosterol, which is necessary for fungal cell wall synthesis

Temporal Effects in Laboratory Settings

Fluconazole has been shown to have neuroprotective effects over time in laboratory settings .

Dosage Effects in Animal Models

Studies on Fluconazole have shown that it can prevent neurite retraction and cell death in in vitro and in vivo models of toxicity .

Metabolic Pathways

Fluconazole Glucuronide is involved in the glucuronidation pathway, a major metabolic pathway that facilitates efficient detoxification and elimination of many xenobiotics . This process is catalyzed by UGT enzymes .

Transport and Distribution

The glucuronide and sulfate metabolites of drugs typically have limited cell membrane permeability and subsequently, their distribution and excretion from the human body requires transport proteins . Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine and the intestinal lumen .

Subcellular Localization

Given that it is a metabolite of Fluconazole, it is likely to be found in the same subcellular locations as Fluconazole, which include the cytoplasm and possibly the endoplasmic reticulum where cytochrome P450 enzymes are located .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fluconazole Glucuronide involves the conjugation of fluconazole with glucuronic acid. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and the enzyme UGT, which facilitates the transfer of the glucuronic acid moiety to fluconazole .

Industrial Production Methods: Industrial production of Fluconazole Glucuronide can be achieved through biotechnological methods involving the use of recombinant UGT enzymes. These enzymes are expressed in microbial systems such as Escherichia coli or yeast, which are then used to catalyze the glucuronidation reaction on a large scale. The process is optimized to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: Fluconazole Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off by the enzyme β-glucuronidase, releasing the parent fluconazole molecule. This reaction is significant in the context of drug metabolism and excretion .

Common Reagents and Conditions: The hydrolysis of Fluconazole Glucuronide typically requires the presence of β-glucuronidase and occurs under physiological conditions. The reaction can be studied in vitro using liver microsomes or other biological matrices that contain the enzyme .

Major Products Formed: The major product formed from the hydrolysis of Fluconazole Glucuronide is fluconazole itself. This reaction is crucial for the recycling and reactivation of the parent drug within the body .

Comparación Con Compuestos Similares

Ketoconazole Glucuronide: Another glucuronide metabolite of an antifungal drug, ketoconazole. It shares similar metabolic pathways but differs in its chemical structure and pharmacokinetic properties.

Itraconazole Glucuronide: A metabolite of itraconazole, another triazole antifungal. .

Uniqueness: Fluconazole Glucuronide is unique due to the specific enzyme (UGT) involved in its formation and its role in the metabolism of fluconazole. Unlike other antifungal glucuronides, Fluconazole Glucuronide is predominantly excreted unchanged in the urine, reflecting the high renal clearance of fluconazole .

Propiedades

IUPAC Name |

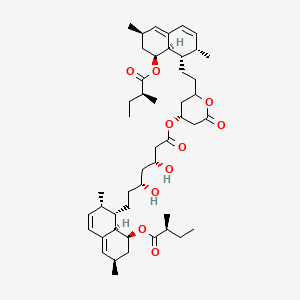

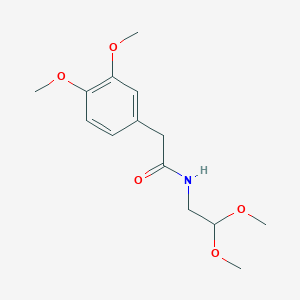

(2S,3S,4S,5R,6S)-6-[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N6O7/c20-10-1-2-11(12(21)3-10)19(4-26-8-22-6-24-26,5-27-9-23-7-25-27)34-18-15(30)13(28)14(29)16(33-18)17(31)32/h1-3,6-9,13-16,18,28-30H,4-5H2,(H,31,32)/t13-,14-,15+,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQIGLSHRFZUJD-RPUYLAQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747791 | |

| Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136134-23-1 | |

| Record name | Fluconazole glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136134231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCONAZOLE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH0107L73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

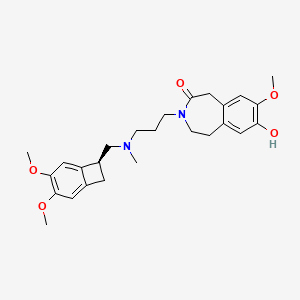

![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)